

Investigating Quisinostat (JNJ-16241199/JNJ-26481585) in Hematological Malignancies: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-16241199	
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Executive Summary

Quisinostat (formerly **JNJ-16241199**, now identified as JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1] This technical guide provides a comprehensive overview of the preclinical and clinical investigations of Quisinostat in the context of hematological malignancies. The document details its mechanism of action, summarizes key quantitative data from preclinical studies in leukemia, and outlines the methodologies of these pivotal experiments. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's biological effects and its evaluation process.

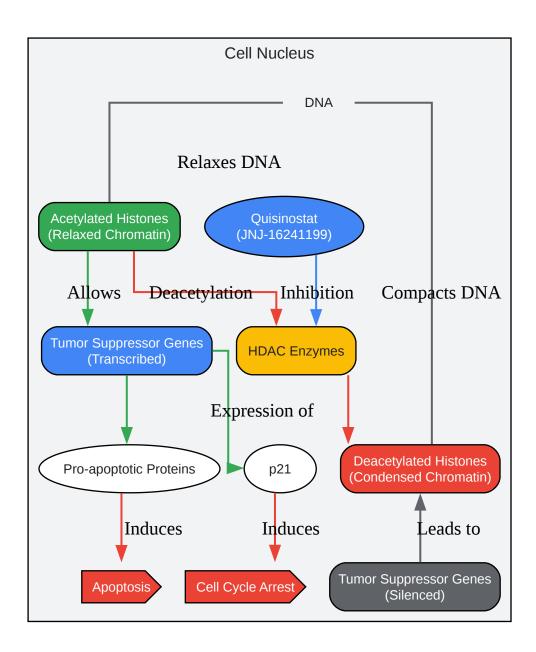
Mechanism of Action: Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] They remove acetyl groups from lysine residues on the N-terminal tails of histones, leading to a more condensed chromatin structure.[2][3] This condensed state restricts the access of transcription factors to DNA, thereby suppressing gene transcription.[3]



In various hematological malignancies, the aberrant activity and expression of HDACs are implicated in tumorigenesis.[4] This can lead to the silencing of tumor suppressor genes that are essential for normal cell cycle control, differentiation, and apoptosis.[3]

Quisinostat, as a pan-HDAC inhibitor, counteracts this process. By inhibiting the activity of multiple HDAC enzymes, it promotes histone hyperacetylation.[3] This results in a more relaxed, open chromatin structure, which allows for the transcription of previously silenced tumor suppressor genes.[3] The downstream effects of this epigenetic reprogramming include cell cycle arrest, induction of apoptosis, and cellular differentiation in malignant cells.[3]





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Figure 1: Signaling Pathway of Quisinostat (JNJ-16241199) as an HDAC Inhibitor.

Preclinical Investigations in Hematological Malignancies

Preclinical studies have demonstrated the potent anti-leukemic activity of Quisinostat.[5][6] These investigations have primarily utilized leukemia cell lines and primary patient-derived leukemia cells.

In Vitro Efficacy

The in vitro potency of Quisinostat was evaluated across various human leukemia cell lines.[6]

Cell Line	Туре	IC50 (24h treatment)
HL60	Acute Promyelocytic Leukemia	25 nM - 250 nM
MOLT4	Acute Lymphoblastic Leukemia	25 nM - 250 nM
THP1	Acute Monocytic Leukemia	25 nM - 250 nM
U937	Histiocytic Lymphoma	25 nM - 250 nM
Table 1: In Vitro Proliferation		
Inhibition of Quisinostat in		
Leukemia Cell Lines.[6]		

Furthermore, Quisinostat was shown to induce dose-dependent apoptosis in these cell lines, with approximately 25-35% of cells undergoing apoptosis at a concentration of 25 nM after 24 hours of treatment.[6] A synergistic apoptotic effect was observed when Quisinostat was combined with the hypomethylating agent 5-aza-2'-deoxycytidine (decitabine).[6]



Treatment	Apoptosis Rate
Quisinostat (25 nM)	~25%
Decitabine (1 μM)	~5%
Combination	~70%
Table 2: Synergistic Apoptotic Effect of Ouisinostat and Decitabine,[6]	

Activity in Primary Leukemia Cells

The efficacy of Quisinostat was also confirmed in fresh primary leukemia cells from patients with Acute Lymphoblastic Leukemia (ALL), Myelodysplastic Syndrome (MDS), and Acute Myeloid Leukemia (AML).[6]

Patient Samples (n=9)	Key Findings
67% Relapsed/Refractory Disease	Significant growth arrest and apoptosis (20-50% at 25 nM) in a dose-dependent manner (12.5–500 nM).
Healthy Donor Mononuclear Cells (n=2)	No significant apoptosis observed.
Table 3: Activity of Quisinostat in Primary Leukemia Cells.[6]	

Molecular analysis of treated primary leukemia cells revealed acetylation of histones H3 and H4, phosphorylation of H2AX, induction of p21 and HSP70, activation of caspase-3, and cleavage of PARP at concentrations ranging from 12.5 to 500 nM.[6]

Pediatric Preclinical Testing Program (PPTP)

Quisinostat was evaluated by the Pediatric Preclinical Testing Program for its activity against Acute Lymphoblastic Leukemia (ALL) xenografts.[7][8]



ALL Xenograft Models (n=8)	In Vivo Response
2 models	Complete Response (CR) or Maintained CR
1 model	Stable Disease (SD)
4 models	Significant differences in Event-Free Survival (EFS) distribution compared to control
Table 4: In Vivo Efficacy of Quisinostat in ALL Xenografts.[7][8]	

Experimental ProtocolsIn Vitro Proliferation and Apoptosis Assays

- Cell Lines: Human leukemia cell lines HL60, MOLT4, THP1, and U937 were utilized.[6]
- Treatment: Cells were treated with varying concentrations of Quisinostat for 24 hours.[6]
- Proliferation Inhibition (IC50): The half-maximal inhibitory concentration (IC50) was determined to assess the potency of Quisinostat in inhibiting cell proliferation.[6]
- Apoptosis Analysis: Apoptosis was quantified using Annexin V staining followed by flow cytometry.[6]
- Synergy Studies: For combination studies, cells were co-treated with Quisinostat and decitabine.[6]

Primary Leukemia Cell Studies

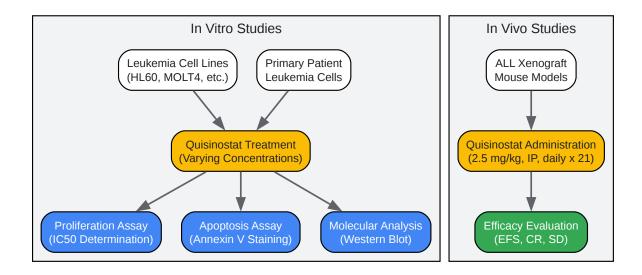
- Sample Collection: Peripheral blood samples were obtained from patients with ALL, MDS, and AML.[6]
- Cell Culture: Primary leukemia cells were isolated and cultured.[6]
- Treatment: Cells were treated with Quisinostat at concentrations ranging from 12.5 to 500 nM for 24 hours.[6]



 Analysis: Growth arrest and apoptosis were measured. Molecular analyses included Western blotting to detect histone acetylation, protein phosphorylation (H2AX), and expression of key regulatory proteins (p21, HSP70, caspase-3, PARP).[6]

In Vivo Xenograft Studies (PPTP)

- Animal Models: Immunodeficient mice were engrafted with human ALL xenografts. [7][8]
- Treatment: Quisinostat was administered intraperitoneally at a dose of 2.5 mg/kg daily for 21 days.[8]
- Efficacy Evaluation: Antitumor activity was assessed by monitoring event-free survival (EFS) and objective responses such as complete response (CR) and stable disease (SD).[7][8]



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Figure 2: Preclinical Experimental Workflow for Quisinostat in Leukemia.

Clinical Investigations

While extensive preclinical data exists for leukemia, the primary clinical investigation of Quisinostat in hematological malignancies to date has been in Cutaneous T-cell Lymphoma (CTCL). A Phase II clinical trial (NCT01486277) was conducted to evaluate the efficacy and safety of Quisinostat in patients with previously treated Stage Ib-IVa CTCL.[9]



- Study Design: Patients received 12 mg of Quisinostat orally on days 1, 3, and 5 of each week in a 21-day cycle.[9]
- Primary Outcome: The primary outcome was the overall response rate (ORR), defined as the proportion of patients achieving a complete or partial response.[9]
- Skin Tumor Burden Assessment: The modified Severity-Weighted Assessment Tool (mSWAT) was used to evaluate skin tumor burden.[9]

Further clinical development in a broader range of hematological malignancies may be guided by the strong preclinical rationale.

Conclusion

Quisinostat (**JNJ-16241199**/JNJ-26481585) has demonstrated significant preclinical activity against a variety of hematological malignancies, particularly leukemia. Its mechanism as a pan-HDAC inhibitor provides a strong rationale for its antitumor effects. The potent in vitro and in vivo efficacy, especially in primary patient-derived cells and xenograft models, underscores its potential as a therapeutic agent. While clinical data in hematological cancers is currently most established in CTCL, the compelling preclinical findings warrant further investigation in other hematological malignancies, both as a monotherapy and in combination with other anticancer agents.

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